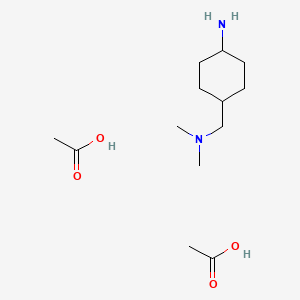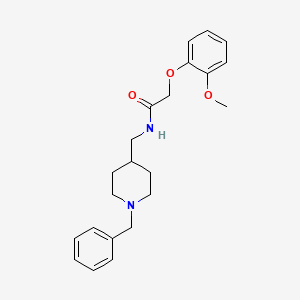
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as BMA-155, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using a specific method.
Applications De Recherche Scientifique
PET Imaging and 5-HT2A Receptors
N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential in positron emission tomography (PET) imaging, particularly targeting the 5-HT2A receptors. For instance, (J. Prabhakaran et al., 2006) synthesized a derivative, labeled with [11C], for imaging these receptors in the brain. However, this study found that the compound did not exhibit specific binding or tracer retention, indicating limitations in its application for imaging 5-HT2A receptors.
Anticonvulsant and Neuropathic Pain Applications
Research has also explored the use of similar compounds in treating conditions like epilepsy and neuropathic pain. For example, (Amber M King et al., 2011)](https://consensus.app/papers/primary-amino-acid-derivatives-substitution-king/fef6c1e84eab5a1fbde991abcc44b843/?utm_source=chatgpt) investigated primary amino acid derivatives related to this compound for their anticonvulsant properties. Their findings suggest that specific modifications at the benzylamide site can significantly influence anticonvulsant activity.
Imaging Brain Peripheral Benzodiazepine Receptors
Another application is in the development of ligands for imaging brain peripheral benzodiazepine receptors. Research by (E. Briard et al., 2008) synthesized and evaluated compounds with structural similarities for PET imaging of these receptors, demonstrating effective imaging capabilities in monkeys.
VEGF-A Inhibition for Antiproliferative Effects
The compound's derivatives have been synthesized and evaluated for their role in inhibiting VEGF-A, a factor significant in tumor growth and metastasis. (T. Prashanth et al., 2014) showed that certain modifications led to promising antiproliferative effects, particularly in translational VEGF-A inhibition.
Herbicide Efficacy and Soil Interaction
Related compounds have been researched for their effectiveness as herbicides and their interactions with soil properties. (C. J. Peter & J. Weber, 1985) studied the adsorption, mobility, and efficacy of herbicides structurally related to this compound, providing insights into their agricultural applications.
Neuropharmacology: Serotonin Receptors and Antidepressant Effects
In neuropharmacology, derivatives of this compound have been explored for their potential as antidepressants. (A. Dekeyne et al., 2012) studied a compound acting as a serotonin 2C receptor inverse agonist and α2-adrenoceptor antagonist, showing properties that could be beneficial in treating depression.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-9-5-6-10-21(20)27-17-22(25)23-15-18-11-13-24(14-12-18)16-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIRXAKNJDPNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

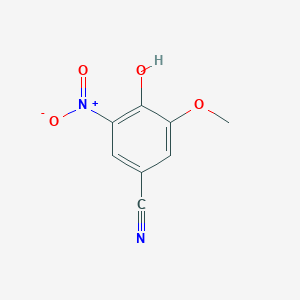




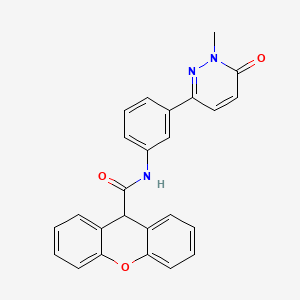

![4-(2-chloro-6-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2654650.png)
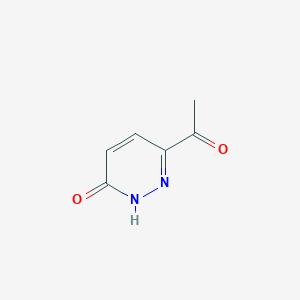
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)



